molecular formula C13H9BrN2 B6146774 7-bromo-2-phenylimidazo[1,2-a]pyridine CAS No. 1018814-40-8

7-bromo-2-phenylimidazo[1,2-a]pyridine

Cat. No.: B6146774
CAS No.: 1018814-40-8
M. Wt: 273.1
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Description

7-bromo-2-phenylimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by a fused bicyclic structure consisting of an imidazole ring fused to a pyridine ring, with a bromine atom at the 7th position and a phenyl group at the 2nd position. Imidazo[1,2-a]pyridines are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-bromo-2-phenylimidazo[1,2-a]pyridine typically involves the cyclization of 2-aminopyridine with α-bromoketones. One common method is the one-pot synthesis, where 2-aminopyridine reacts with acetophenone and a brominating agent such as N-bromosuccinimide (NBS) under solvent-free conditions . The reaction is catalyzed by a base such as sodium carbonate (Na₂CO₃), and the product is obtained in good yields.

Another method involves the use of α-bromoketones and 2-aminopyridine in the presence of tert-butyl hydroperoxide (TBHP) and iodine (I₂) in toluene . This reaction proceeds via C–C bond cleavage and cyclization, followed by bromination to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

7-bromo-2-phenylimidazo[1,2-a]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 7th position can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The compound can undergo oxidation to introduce additional functional groups or modify existing ones.

    Reduction Reactions: Reduction of the imidazo[1,2-a]pyridine ring can lead to the formation of partially saturated derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used to substitute the bromine atom.

    Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be employed.

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield 7-methoxy-2-phenylimidazo[1,2-a]pyridine, while oxidation can introduce hydroxyl or carbonyl groups.

Scientific Research Applications

7-bromo-2-phenylimidazo[1,2-a]pyridine has a wide range of applications in scientific research:

Comparison with Similar Compounds

7-bromo-2-phenylimidazo[1,2-a]pyridine can be compared with other imidazo[1,2-a]pyridine derivatives, such as:

    2-phenylimidazo[1,2-a]pyridine: Lacks the bromine atom at the 7th position, which may affect its reactivity and biological activity.

    7-chloro-2-phenylimidazo[1,2-a]pyridine: Similar structure but with a chlorine atom instead of bromine, which can influence its chemical properties and applications.

    2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde:

The uniqueness of this compound lies in its specific substitution pattern, which can impart distinct chemical and biological properties compared to its analogues.

Properties

IUPAC Name

7-bromo-2-phenylimidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrN2/c14-11-6-7-16-9-12(15-13(16)8-11)10-4-2-1-3-5-10/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZVAJJGUHTVUKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN3C=CC(=CC3=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10701455
Record name 7-Bromo-2-phenylimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10701455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1018814-40-8
Record name 7-Bromo-2-phenylimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10701455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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